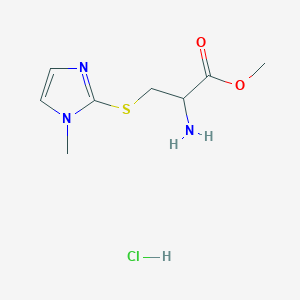
methyl S-(1-methyl-1H-imidazol-2-yl)cysteinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoate hydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoate hydrochloride typically involves the formation of the imidazole ring followed by the introduction of the sulfanyl and amino groups. Common synthetic methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the oxidation of imidazolines.
Marckwald synthesis: This method uses alpha-halo ketones and ammonia.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents that enhance the reaction rate and selectivity is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoate hydrochloride undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoate hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
Methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoate hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other imidazole-containing compounds .
Propiedades
Fórmula molecular |
C8H14ClN3O2S |
|---|---|
Peso molecular |
251.73 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(1-methylimidazol-2-yl)sulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C8H13N3O2S.ClH/c1-11-4-3-10-8(11)14-5-6(9)7(12)13-2;/h3-4,6H,5,9H2,1-2H3;1H |
Clave InChI |
AWQWXCCWXWWZCW-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1SCC(C(=O)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



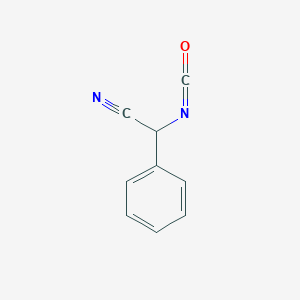
![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)


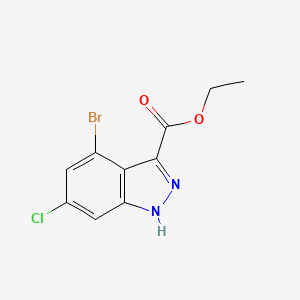
![tert-Butyl 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13657811.png)
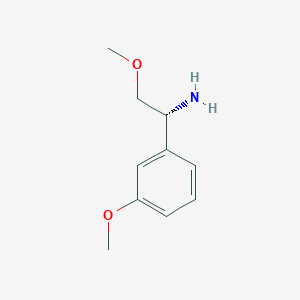

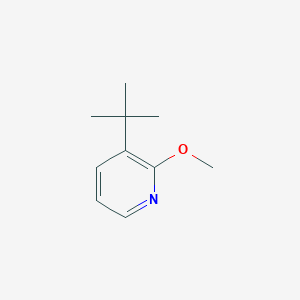
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-7-yl)boronic acid](/img/structure/B13657835.png)

![3-Iodo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13657846.png)

